N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at the N1 position and a 5-hydroxy-3-phenylpentyl chain at the N2 position. The benzo[d][1,3]dioxol moiety is a bicyclic aromatic system with electron-rich oxygen atoms, which may influence metabolic stability and receptor interactions.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-phenylpentyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-11-9-15(14-4-2-1-3-5-14)8-10-21-19(24)20(25)22-16-6-7-17-18(12-16)27-13-26-17/h1-7,12,15,23H,8-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCWFYGAJZSHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions often involve high temperatures (e.g., 130°C) and prolonged reaction times (e.g., 24 hours) to ensure complete conversion of reactants to the desired product
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a 5-hydroxy-3-phenylpentyl group via an oxalamide bridge. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates are synthesized using standard organic reactions.
- Coupling Reaction : The intermediates are coupled through an oxalamide linkage using reagents such as PdCl2 and xantphos in solvents like 1,4-dioxane.
- Purification : The final product is purified through crystallization or chromatography methods.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Inhibit Cell Proliferation : The compound induces cell cycle arrest in various cancer cell lines.
- Induce Apoptosis : It triggers apoptotic pathways, leading to increased cancer cell death.
Mechanisms of Action :
The proposed mechanisms include:
- Interaction with microtubules, disrupting mitotic spindle formation.
- Modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- The benzo[d][1,3]dioxol group in the target compound differs from methoxy-substituted benzyl groups in analogs like S336 and No. 1770. The oxygen atoms in the dioxolane ring may confer greater metabolic resistance compared to methoxy groups, which are prone to demethylation .
Metabolic Stability and Pathways
- Instead, metabolism occurs at ester or alkyl groups (e.g., demethylation of methoxy substituents) . This suggests the target compound’s oxalamide core is similarly stable.
- Role of Substituents : The benzo[d][1,3]dioxol group may resist cytochrome P450-mediated oxidation due to its electron-rich aromatic system, whereas the hydroxyl group in the pentyl chain could undergo phase II conjugation, altering excretion kinetics .
Key Research Findings and Implications
- Metabolic Resistance: The oxalamide backbone’s stability across analogs suggests the target compound is unlikely to generate toxic amide hydrolysis products, aligning with findings for No. 1768 .
- Functional Group Impact : The hydroxyl group in the target compound may enhance solubility but necessitate further studies on phase II metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
